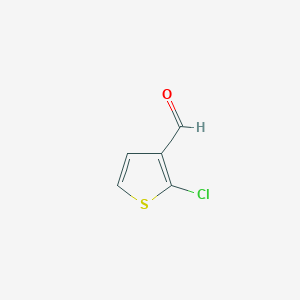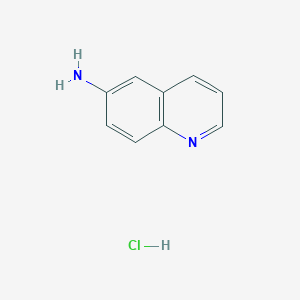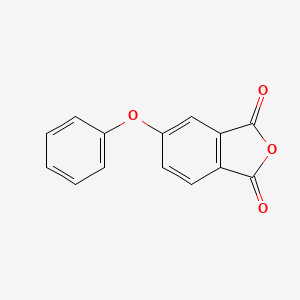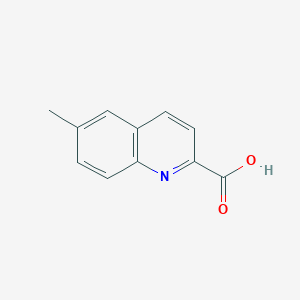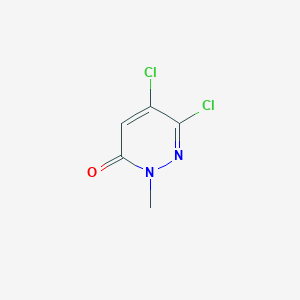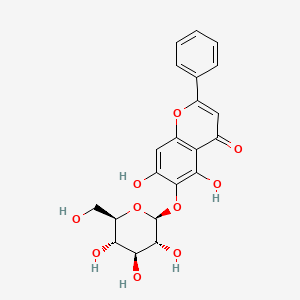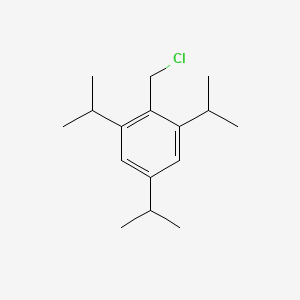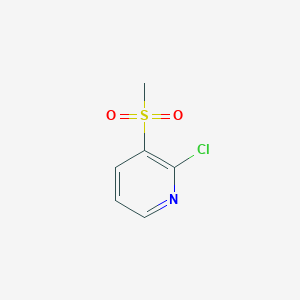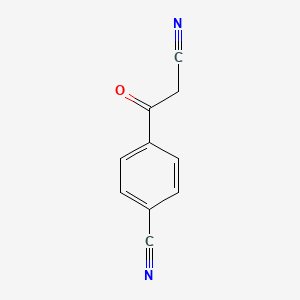![molecular formula C6H4ClN3 B1590288 7-クロロピラゾロ[1,5-a]ピリミジン CAS No. 58347-49-2](/img/structure/B1590288.png)
7-クロロピラゾロ[1,5-a]ピリミジン
概要
説明
7-Chloropyrazolo[1,5-A]pyrimidine is a heterocyclic compound that is widely used in organic synthesis. It is a five-membered ring molecule that contains a nitrogen atom and a chlorine atom in its structure. 7-Chloropyrazolo[1,5-A]pyrimidine is a versatile building block for the synthesis of various compounds. It has been used in the synthesis of drugs, agrochemicals, and dyes. It has also been used in the synthesis of heterocyclic compounds, such as pyrazoles, pyrimidines, and pyrazolopyrimidines.
科学的研究の応用
がん治療
7-クロロピラゾロ[1,5-a]ピリミジン誘導体は、有望な医薬品フォアファーマコフォアを有するため、がん治療における潜在的な薬物として特定されています。 これらは、がん細胞の生存に不可欠な酵素の阻害に有効性を示しています .
炎症性およびウイルス性疾患
これらの化合物は、炎症性またはウイルス性疾患の治療における可能性についても探求されており、医療用途における汎用性を強調しています .
胆管がんの治療標的
ピラゾロ[1,5-a]ピリミジンの誘導体は、胆管がんの一種である進行胆管がんの治療のために、米国食品医薬品局からオーファンドラッグの指定を受けています。 これは、これらの化合物が治療標的としての役割を果たしていることを強調しています .
抗がん活性とSAR
ピラゾロ[1,5-a]ピリミジン誘導体は、ヒトがん細胞株および原発性CLL細胞に対する抗がん活性を研究されており、CDK酵素の阻害によるアポトーシスを介した細胞死につながります .
光学用途
ピラゾロ[1,5-a]ピリミジンのファミリーは、調整可能な光物理的特性とより簡単でより緑色の合成方法論により、光学用途のための戦略的な化合物として特定されています .
医薬品および製薬用途
これらの化合物は、医薬品および製薬を含むさまざまな重要な用途における重要な構造モチーフであり、創薬と治療における重要性を示しています .
作用機序
Target of Action
The primary target of 7-Chloropyrazolo[1,5-A]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle. It is involved in G1-S phase transition and G2-M transition, and its deregulation can lead to uncontrolled cell proliferation, a hallmark of cancer .
Mode of Action
7-Chloropyrazolo[1,5-A]pyrimidine interacts with its target, CDK2, by binding to the ATP-binding pocket of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Biochemical Pathways
The inhibition of CDK2 by 7-Chloropyrazolo[1,5-A]pyrimidine affects the cell cycle regulatory pathway. CDK2 is essential for the transition from G1 phase to S phase and from G2 phase to M phase. By inhibiting CDK2, 7-Chloropyrazolo[1,5-A]pyrimidine prevents the progression of the cell cycle, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in cancer cells where the cell cycle is often deregulated .
Pharmacokinetics
It is known that the compound is a solid at room temperature , and its solubility can influence its bioavailability
Result of Action
The molecular effect of 7-Chloropyrazolo[1,5-A]pyrimidine’s action is the inhibition of CDK2 activity . On a cellular level, this leads to cell cycle arrest, which can result in the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells .
Action Environment
The action, efficacy, and stability of 7-Chloropyrazolo[1,5-A]pyrimidine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound is classified as an irritant and can cause severe skin burns and eye damage, indicating that it should be handled with care
生化学分析
Biochemical Properties
7-Chloropyrazolo[1,5-A]pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with kinases, which are crucial for cell signaling and regulation. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 7-Chloropyrazolo[1,5-A]pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, 7-Chloropyrazolo[1,5-A]pyrimidine can alter gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 7-Chloropyrazolo[1,5-A]pyrimidine exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, 7-Chloropyrazolo[1,5-A]pyrimidine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloropyrazolo[1,5-A]pyrimidine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 7-Chloropyrazolo[1,5-A]pyrimidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to 7-Chloropyrazolo[1,5-A]pyrimidine has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 7-Chloropyrazolo[1,5-A]pyrimidine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cell signaling and gene expression. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s activity and effects .
Metabolic Pathways
7-Chloropyrazolo[1,5-A]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways. For example, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds .
Transport and Distribution
The transport and distribution of 7-Chloropyrazolo[1,5-A]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, 7-Chloropyrazolo[1,5-A]pyrimidine can be transported across cell membranes by ABC transporters, which are known to regulate the intracellular concentration of various compounds .
Subcellular Localization
The subcellular localization of 7-Chloropyrazolo[1,5-A]pyrimidine is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects. For example, 7-Chloropyrazolo[1,5-A]pyrimidine has been observed to localize in the nucleus, where it can interact with transcription factors and influence gene expression .
特性
IUPAC Name |
7-chloropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-3-8-6-2-4-9-10(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZQHXPIKQHABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC=C(N2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484053 | |
| Record name | 7-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58347-49-2 | |
| Record name | 7-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloropyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

